N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
The compound “N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrazole and oxadiazole rings suggests that the compound may have a planar structure in these regions. The cyclohexane ring could add some three-dimensionality to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would also depend on its specific structure .Scientific Research Applications
Mechanisms of Action and Therapeutic Potential
Compounds structurally related to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide often target specific biological pathways or receptors, indicating their potential therapeutic uses. For instance, WAY-100635, a compound mentioned in the literature, is a potent antagonist of the 5-HT1A receptor, highlighting its utility in studying psychiatric and neurological disorders through positron emission tomography (PET) imaging in living human brains (Osman et al., 1996). This suggests that compounds with similar structural features might also be used in the development of diagnostic tools or treatments for conditions involving the serotonergic system.
Environmental and Safety Studies
Research on compounds with a cyclohexanecarboxamide moiety includes studies on their environmental impact and safety profiles. For example, the environmental exposure to DINCH, a plasticizer structurally distinct but relevant in the context of chemical safety studies, has been investigated to assess its presence in the U.S. adult population, demonstrating the importance of monitoring and evaluating the safety of chemical compounds used in various industries (Silva et al., 2013). Such studies underscore the necessity of thorough safety evaluations for compounds, including this compound, especially when intended for widespread use.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used in the development of new synthetic methods .
Properties
IUPAC Name |
N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10(2)20-12(8-9-16-20)14-18-19-15(22-14)17-13(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKETZHERUVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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